

Preliminary Investigation of 2,5-Dimethylcinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethylcinnamic acid

Cat. No.: B1145586

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Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their wide range of biological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. [1][2] This technical guide provides a preliminary investigation into **2,5-Dimethylcinnamic acid**, a specific derivative of cinnamic acid. While research on this particular compound is limited, this document aims to provide a comprehensive overview of its known properties and to extrapolate potential areas of investigation based on the well-documented activities of the broader cinnamic acid family. This guide will cover the chemical properties, a proposed synthesis protocol, and potential biological activities and mechanisms of action, supported by data from related compounds.

Chemical Properties

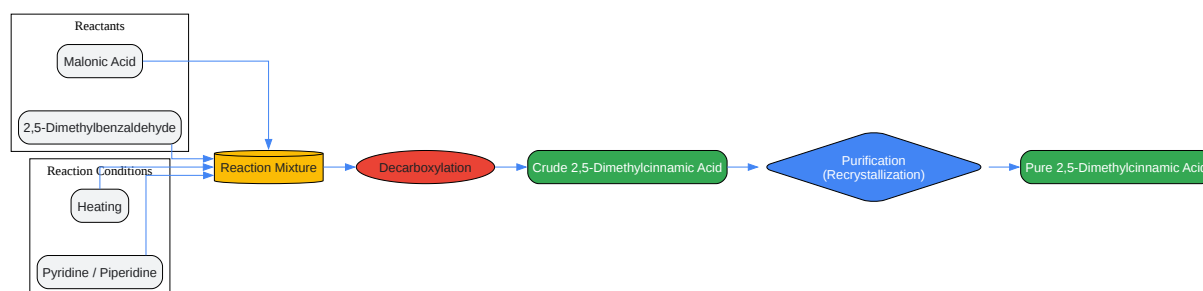
2,5-Dimethylcinnamic acid is an aromatic carboxylic acid. The presence of the two methyl groups on the phenyl ring is expected to influence its lipophilicity and steric interactions with biological targets, potentially leading to a unique pharmacological profile compared to other cinnamic acid derivatives.

Property	Value	Source
CAS Number	95883-10-6	[3] [4]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[3] [4]
Molecular Weight	176.22 g/mol	[3] [4]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Solubility	Not specified in available literature	

Synthesis of 2,5-Dimethylcinnamic Acid

A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation reaction. This involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine. The following is a proposed protocol for the synthesis of **2,5-Dimethylcinnamic acid** based on established methods for similar compounds.[\[2\]](#)[\[5\]](#)

General Synthesis Workflow



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Caption: General workflow for the synthesis of **2,5-Dimethylcinnamic acid**.

Experimental Protocols

Synthesis of 2,5-Dimethylcinnamic Acid via Knoevenagel Condensation

Materials:

- 2,5-Dimethylbenzaldehyde
- Malonic acid
- Pyridine
- Piperidine

- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Ethanol (for recrystallization)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Beaker
- Büchner funnel and filter paper
- Ice bath

Procedure:

- In a round-bottom flask, combine 2,5-dimethylbenzaldehyde (1 equivalent) and malonic acid (2 equivalents).
- Add pyridine to dissolve the solids, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).
- Equip the flask with a reflux condenser and a magnetic stir bar.
- Heat the reaction mixture to 80-90°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a beaker containing cold water and an excess of concentrated HCl to precipitate the product.
- Stir the mixture in an ice bath to ensure complete precipitation.

- Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.
- Purify the crude **2,5-Dimethylcinnamic acid** by recrystallization from a suitable solvent, such as ethanol/water.
- Dry the purified crystals under vacuum.

Biological Activity

While specific quantitative data for the biological activity of **2,5-Dimethylcinnamic acid** is not readily available in the current literature, the broader class of cinnamic acid derivatives has been extensively studied. The following table summarizes the antimicrobial and cytotoxic activities of some related cinnamic acid derivatives to provide a reference for potential future studies on **2,5-Dimethylcinnamic acid**.

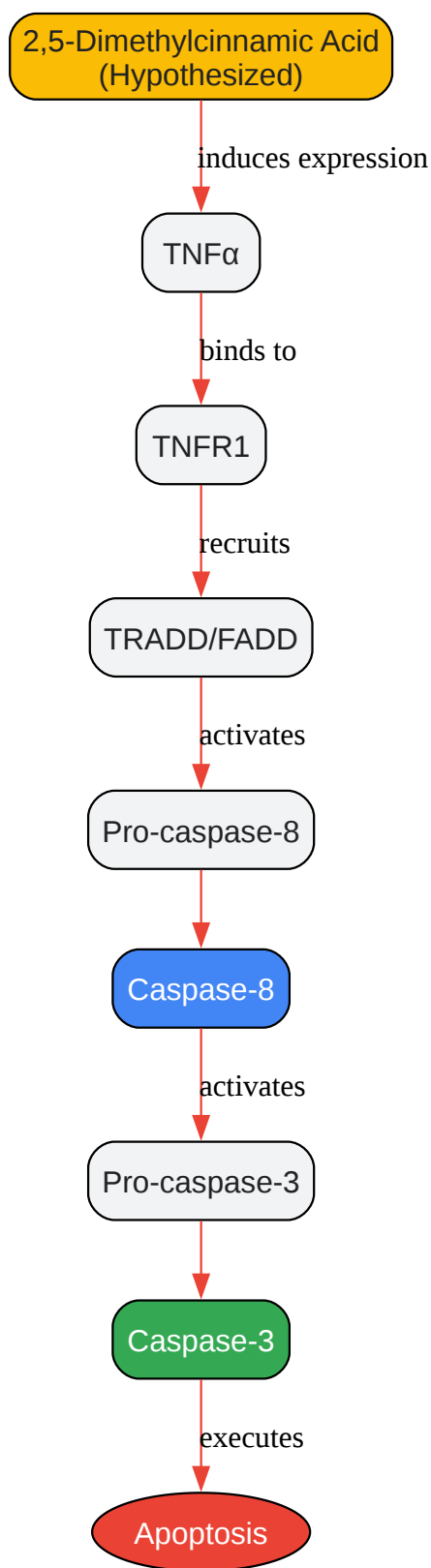
Compound	Biological Activity	Assay	Result	Source
Cinnamic Acid	Antimicrobial	MIC vs. M. tuberculosis	250–675 μ M	[6]
Butyl Cinnamate	Antifungal	MIC vs. C. albicans	626.62 μ M	[7]
4-isopropylbenzylcinnamide	Antibacterial	MIC vs. S. aureus	458.15 μ M	[7]
Cinnamic Acid	Cytotoxicity	IC ₅₀ vs. MDA-MB-231 (breast cancer)	Data not provided, but showed reduced cell viability	[8]
Cinnamic Acid Derivative (TPY-835)	Cytotoxicity	IC ₅₀ vs. SBC-5 (lung cancer)	~25 μ M	[9]

Potential Mechanism of Action and Signaling Pathways

The mechanisms of action for cinnamic acid derivatives are diverse and appear to be dependent on the specific chemical structure and the biological context. In cancer cells, cinnamic acid has been shown to induce apoptosis through the extrinsic pathway by increasing the expression of TNF α and its receptor TNFR1, leading to the activation of caspase-8 and caspase-3.[8] Other derivatives have been found to cause cell cycle arrest.[9]

Given the known activities of related compounds, it is plausible that **2,5-Dimethylcinnamic acid** could modulate similar signaling pathways. A potential pathway to investigate would be the TNF α -mediated extrinsic apoptosis pathway.

Proposed Extrinsic Apoptosis Signaling Pathway



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Caption: Hypothesized TNF α -mediated extrinsic apoptosis pathway for **2,5-Dimethylcinnamic Acid**.

Experimental Protocol for Biological Evaluation MTT Assay for Cytotoxicity

This protocol describes a common method to assess the effect of a compound on cell viability.

Materials:

- Human cancer cell line (e.g., MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **2,5-Dimethylcinnamic acid** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Multi-well plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Prepare serial dilutions of **2,5-Dimethylcinnamic acid** in complete cell culture medium.
- Remove the medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for 24, 48, or 72 hours.

- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Conclusion

2,5-Dimethylcinnamic acid is a cinnamic acid derivative with currently limited characterization in the scientific literature. Based on the extensive research on related compounds, it holds potential for various biological activities, including antimicrobial and anticancer effects. This technical guide provides a foundational framework for initiating research on this compound, including a proposed synthesis method and standard protocols for biological evaluation. Further investigation is warranted to determine the specific quantitative biological activities of **2,5-Dimethylcinnamic acid** and to elucidate its precise mechanisms of action and its effects on cellular signaling pathways. The information presented here serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel cinnamic acid derivatives.

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